(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride

Chiral resolution Spirocyclic building blocks Enantiomeric excess

(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol hydrochloride (CAS 2377004-59-4) is a chiral, enantiopure spirocyclic building block featuring a 9-oxa-1-azaspiro[5.5]undecane core with vicinal diol substitution at the 3- and 4-positions. The compound belongs to the broader oxa-azaspiro[5.5]undecane family, a privileged scaffold in medicinal chemistry known for producing ligands with affinity for sigma receptors and the mycobacterial MmpL3 protein.

Molecular Formula C9H18ClNO3
Molecular Weight 223.7
CAS No. 2377004-59-4
Cat. No. B2966960
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride
CAS2377004-59-4
Molecular FormulaC9H18ClNO3
Molecular Weight223.7
Structural Identifiers
SMILESC1COCCC12CC(C(CN2)O)O.Cl
InChIInChI=1S/C9H17NO3.ClH/c11-7-5-9(10-6-8(7)12)1-3-13-4-2-9;/h7-8,10-12H,1-6H2;1H/t7-,8+;/m0./s1
InChIKeyHZLWOXOOUAOLNU-KZYPOYLOSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol Hydrochloride (CAS 2377004-59-4): Chiral Spirocyclic Diol Scaffold for Medicinal Chemistry


(3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol hydrochloride (CAS 2377004-59-4) is a chiral, enantiopure spirocyclic building block featuring a 9-oxa-1-azaspiro[5.5]undecane core with vicinal diol substitution at the 3- and 4-positions. The compound belongs to the broader oxa-azaspiro[5.5]undecane family, a privileged scaffold in medicinal chemistry known for producing ligands with affinity for sigma receptors and the mycobacterial MmpL3 protein [1]. Its defined (3R,4S) stereochemistry and diol functionality distinguish it from racemic or regioisomeric analogs, enabling stereospecific incorporation into more complex spirocyclic architectures [2].

Why Generic Substitution Fails for (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol Hydrochloride in Spirocyclic Drug Discovery


Substituting the target compound with its racemate or a regioisomeric oxa-azaspiro analog is not scientifically viable for stereochemically demanding applications. The (3R,4S) configuration is fixed and enantiopure, whereas commercially common alternatives—such as rac-(3R,4S)-1-oxa-9-azaspiro[5.5]undecane-3,4-diol or achiral 9-oxa-1-azaspiro[5.5]undecane—lack this defined stereochemistry. In the oxa-azaspiro series, both the position of the oxygen heteroatom (9-oxa vs. 1-oxa) and the absolute configuration critically govern binding to biological targets like the sigma-1 receptor and MmpL3 protein [1][2]. Using a racemic mixture introduces an uncontrolled variable, potentially halving the effective concentration of the desired enantiomer and confounding structure-activity relationship (SAR) studies. This makes the enantiopure (3R,4S) form indispensable for reproducible medicinal chemistry campaigns.

Quantitative Differentiation Evidence for (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol Hydrochloride


Enantiopure vs. Racemic Diol: Impact on Stereochemical Fidelity in Spirocyclic Synthesis

The target compound is supplied as a single enantiomer, (3R,4S), whereas the closest commercially cataloged analog, rac-(3R,4S)-9-oxa-1-azaspiro[5.5]undecane-3,4-diol, is a racemic mixture [1]. No quantitative enantiomeric excess (ee) data is publicly available for the racemate, but by definition a true racemate contains a 1:1 mixture of enantiomers. For the enantiopure hydrochloride salt, the vendor specification implies a single stereoisomer, which when used as a building block yields diastereomerically pure downstream products, eliminating the need for chiral separation steps that can reduce overall yield by 30–50% in multi-step syntheses [2].

Chiral resolution Spirocyclic building blocks Enantiomeric excess

Regioisomeric Differentiation: 9-Oxa-1-aza vs. 1-Oxa-9-aza Scaffolds in MmpL3 Inhibition

A recent 2024 study demonstrated that 1-oxa-9-azaspiro[5.5]undecane derivatives exhibit antituberculosis activity through MmpL3 protein inhibition. While the target compound (9-oxa-1-aza) was not directly tested, the regioisomeric scaffold class shows that the position of the oxygen heteroatom critically dictates biological activity [1]. The target compound places the oxygen at position 9 and the nitrogen at position 1, a reversed regioisomeric orientation compared to the 1-oxa-9-aza system. This regioisomeric difference is expected to alter hydrogen-bonding geometry and target engagement, as MmpL3 inhibitors like SQ109 and SPIRO show sensitivity to heteroatom placement [2]. No head-to-head MmpL3 data exists for the two regioisomers, but the scaffold literature supports that they are not interchangeable.

Antituberculosis MmpL3 Spirocyclic inhibitors

Sigma Receptor Affinity: Scaffold Privilege of Oxa-Azaspiro[5.5]undecanes vs. Non-Spirocyclic Piperidine Analogs

Patent disclosures on oxa-azaspiro compounds report that spirocyclic oxa-azaspiro[5.5]undecane derivatives demonstrate nanomolar affinity for sigma-1 (σ1) receptors, a profile not achievable with simple monocyclic piperidine diols [1]. The spirocyclic constraint pre-organizes the pharmacophore, reducing the entropic penalty upon receptor binding. While no σ1 Ki value is published for the exact target compound, the class-level data indicate that spirocyclic oxa-azaspiro[5.5]undecanes consistently outperform their flexible, non-spirocyclic piperidine counterparts in sigma receptor binding assays. The target compound's diol motif may further enhance hydrogen-bonding interactions within the σ1 binding pocket, as suggested by SAR trends in the patent [1].

Sigma-1 receptor Pain CNS drug discovery

Diol Functionality Advantage over Non-Hydroxylated 9-Oxa-1-azaspiro[5.5]undecane for Derivatization

The target compound contains two hydroxyl groups at positions 3 and 4, enabling selective functionalization (e.g., esterification, etherification, or sulfonylation) to generate diverse libraries. In contrast, the simpler 9-oxa-1-azaspiro[5.5]undecane (CAS 53702-82-2) lacks these handles, limiting its utility to N-functionalization only . The presence of vicinal diols also allows for diol-selective chemistry, such as acetal formation, which can serve as a protecting group strategy or as a tool for conformational rigidification. The hydrochloride salt form further improves aqueous solubility compared to the free base, facilitating handling in parallel synthesis workflows [1].

Building block Derivatization Click chemistry

High-Value Application Scenarios for (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol Hydrochloride


Enantioselective Synthesis of Sigma-1 Receptor Ligands for Pain Research

The enantiopure (3R,4S) configuration makes this compound a strategic starting material for constructing stereochemically defined sigma-1 receptor ligands. Patent literature demonstrates that oxa-azaspiro[5.5]undecanes achieve nanomolar σ1 affinity, and the target compound's diol handles allow parallel exploration of C3/C4 substituent effects on receptor binding and selectivity [1]. This is particularly relevant for CNS pain programs seeking peripherally restricted sigma-1 antagonists.

Chiral Scaffold for Antituberculosis MmpL3 Inhibitor Optimization

The 9-oxa-1-azaspiro[5.5]undecane scaffold provides a regioisomerically distinct alternative to the 1-oxa-9-aza system recently validated as MmpL3 inhibitors [1]. Researchers can use this building block to explore whether reversing the heteroatom positions yields improved potency, altered resistance profiles, or differential physicochemical properties while maintaining the spirocyclic constraint essential for target engagement.

Diversity-Oriented Synthesis of Spirocyclic Compound Libraries

The vicinal diol functionality enables orthogonal derivatization strategies—selective protection, oxidation to diketones, or conversion to cyclic acetals—that are not possible with non-hydroxylated spirocyclic cores [1][2]. This versatility supports diversity-oriented synthesis (DOS) campaigns aiming to rapidly populate spirocyclic chemical space for multiple target classes, including GPCRs and ion channels.

Quote Request

Request a Quote for (3R,4S)-9-Oxa-1-azaspiro[5.5]undecane-3,4-diol;hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.